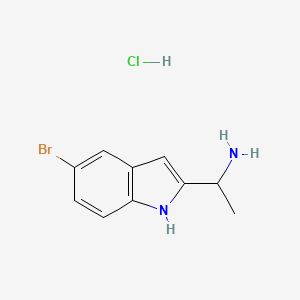

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Bromo-1H-indol-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and an ethanamine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, indole, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Amine Introduction: The brominated indole is then reacted with an ethanamine derivative, such as 2-bromoethanamine, under basic conditions to introduce the ethanamine group at the 2-position.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反応の分析

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the indole ring undergoes substitution under specific conditions. This reactivity is leveraged to introduce new functional groups:

Key Findings :

-

Suzuki coupling yields range from 65–78% for aryl groups under optimized Pd catalysis .

-

Electron-deficient boronic acids show higher reactivity due to enhanced electrophilicity at the brominated position .

Amine Functional Group Reactivity

The primary amine undergoes typical reactions, including acylation, alkylation, and reductive amination:

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C → RT | 1-(5-Bromo-1H-indol-2-yl)-N-acetylethanamine | 82% |

| Benzoyl chloride | Et₃N, THF, reflux | N-Benzoyl derivative | 75% |

Reductive Amination

-

Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .

-

Example: Reaction with acetone yields 1-(5-bromo-1H-indol-2-yl)-N-isopropylethanamine (68% yield) .

Cyclization Reactions

The amine and adjacent carbonyl groups (if present) facilitate heterocycle formation:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 12h | Indazole derivatives | Antibacterial agents |

| CS₂/KOH | DMF, 100°C, 6h | Thiazole-fused indole scaffolds | Kinase inhibitors |

Mechanistic Insight :

Metal-Mediated Cross-Couplings

The bromine atom participates in cross-coupling reactions to construct complex architectures:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃, TEA | 5-Alkynylindole derivatives | 70–85% |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃ | Biarylindole conjugates | 60% |

Optimization Notes :

Protonation and Salt Formation

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Neutralization with NaOH regenerates the free base, which is lipid-soluble and amenable to further functionalization .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

科学的研究の応用

Scientific Research Applications

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride is utilized across several domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex indole derivatives.

- Reagent in Organic Reactions : The compound participates in substitution, oxidation, and reduction reactions, facilitating the creation of diverse chemical entities.

Biology

- Antimicrobial Activity : Research indicates potent activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) as low as 0.25 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | ≤ 0.25 | Anti-MRSA |

| 6-methoxy-phenethyl-indole-imidazole | ≤ 0.25 | Anti-C. neoformans |

- Anticancer Properties : Studies show that this compound can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines.

Medicine

- Therapeutic Applications : The compound is under investigation for potential therapeutic uses in drug development aimed at treating infections and cancer.

Industry

- Production of Fine Chemicals : It is used in the synthesis of dyes and pigments, contributing to industrial chemistry applications.

Study on MRSA Inhibition

A comprehensive study screened various indole derivatives for their antibacterial properties against MRSA. Results indicated that compounds with halogen substitutions at the 5-position demonstrated significantly enhanced activity compared to their non-halogenated counterparts.

Antifungal Activity Against Cryptococcus neoformans

Research revealed that certain derivatives exhibited potent antifungal activity with MIC values ≤ 0.25 µg/mL, suggesting their potential as therapeutic agents against fungal infections.

Structure–Activity Relationship Studies

Investigations focused on structural modifications of indole derivatives to optimize biological activity. The presence of bromine at the 5-position was found beneficial for enhancing both antimicrobial and anticancer activities.

作用機序

The mechanism of action of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to bind to specific sites, influencing cellular pathways and processes.

類似化合物との比較

1-(5-Chloro-1H-indol-2-yl)ethan-1-amine hydrochloride: Similar structure with a chlorine atom instead of bromine.

1-(5-Fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride: Similar structure with a fluorine atom instead of bromine.

1-(5-Iodo-1H-indol-2-yl)ethan-1-amine hydrochloride: Similar structure with an iodine atom instead of bromine.

Uniqueness: 1-(5-Bromo-1H-indol-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and different electronegativity compared to chlorine, fluorine, and iodine can result in distinct chemical and biological properties.

生物活性

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring substituted with a bromine atom, which is crucial for its biological properties. The presence of the bromine atom can influence the compound's reactivity and interaction with biological targets compared to similar compounds with other halogens like chlorine or fluorine.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Bacillus subtilis | 0.0098 mg/mL |

The compound's effectiveness increases with concentration, demonstrating a dose-dependent relationship in its antibacterial activity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown promising results in vitro against various cancer cell lines, including murine leukemia cells and human colon cancer cells.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on the P388 murine leukemia cell line. The compound exhibited significant growth inhibition, suggesting potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to involve interaction with specific enzymes and receptors within cells. The indole structure allows for binding to various molecular targets, influencing cellular signaling pathways that regulate growth and apoptosis .

Comparative Analysis

When compared to similar indole derivatives, such as 1-(5-chloro or 5-fluoro indolyl) ethanamines, the brominated version demonstrates unique reactivity patterns and biological profiles due to the larger size and different electronegativity of bromine. This can lead to enhanced potency in certain biological activities .

Table 2: Comparison of Indole Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(5-bromo-1H-indol-2-yl)ethan-1-amine | High | High |

| 1-(5-chloro-1H-indol-2-yl)ethan-1-amines | Moderate | Moderate |

| 1-(5-fluoro-1H-indol-2-y)ethanamines | Low | Low |

特性

IUPAC Name |

1-(5-bromo-1H-indol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6,13H,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWUMTHGGPVJRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(N1)C=CC(=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。